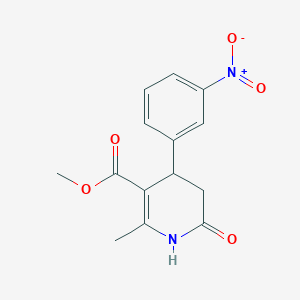
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide, also known as PTAC, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. One of the primary applications of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that are involved in a wide range of physiological processes and are targets for many drugs. N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to be a selective antagonist of the dopamine D3 receptor, which is a GPCR that is implicated in various neurological and psychiatric disorders.
Mecanismo De Acción
The mechanism of action of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide involves its selective binding to the dopamine D3 receptor. This receptor is a member of the dopamine receptor family, which plays a crucial role in regulating the activity of dopamine in the brain. N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to bind to the D3 receptor with high affinity, which leads to the inhibition of its activity. This inhibition results in a decrease in the release of dopamine, which is thought to be responsible for the therapeutic effects of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide.
Biochemical and Physiological Effects:
N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of dopamine release, the modulation of GPCR signaling, and the regulation of neuronal activity. In animal studies, N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide has been found to have potential therapeutic effects in various neurological and psychiatric disorders, including addiction, depression, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is its selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is its relatively low potency, which requires high concentrations to achieve therapeutic effects. Additionally, the synthesis of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide is complex and time-consuming, which may limit its widespread use in research.
Direcciones Futuras
There are several future directions for the study of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide, including the development of more potent analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its effects on other GPCRs. Additionally, the use of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide in combination with other drugs may provide new insights into the mechanisms of drug action and may lead to the development of more effective treatments for various diseases.
Métodos De Síntesis
The synthesis of N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide involves a series of chemical reactions that start with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. This compound is then reacted with N-(2-phenylethyl)azepane-1-carboxamide in the presence of a base such as triethylamine to form N-(2-phenylethyl)-2-(2-thienyl)-1-azepanecarboxamide. The final product is then purified through a series of recrystallization and chromatography steps.
Propiedades
IUPAC Name |
N-(2-phenylethyl)-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c22-19(20-13-12-16-8-3-1-4-9-16)21-14-6-2-5-10-17(21)18-11-7-15-23-18/h1,3-4,7-9,11,15,17H,2,5-6,10,12-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRKUUDNJOSLCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NCCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-2-(thiophen-2-YL)azepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4928177.png)
![4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![2-bromo-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4928214.png)


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-cyclopropyl-4-[4-(methylsulfonyl)-1-piperazinyl]-4-oxobutanamide](/img/structure/B4928261.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![ethyl 2-amino-3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-4-carboxylate](/img/structure/B4928277.png)